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Copper;niobium

Pulsed high-field magnets High-strength conductors Cu-Nb microcomposites

Researchers face a fundamental trade-off between strength and conductivity in conventional copper alloys. CuNb3 (CAS 63394-36-5) resolves this via thermodynamic immiscibility: near-zero mutual solid solubility preserves a nearly pure Cu matrix for >70% IACS conductivity, while nanoscale Nb filaments provide >1 GPa tensile strength-a decoupling unattainable in soluble Cu-Be, Cu-Cr, or Cu-Ag systems. Key differentiators: • Anomalous Hall-Petch strengthening exceeding rule-of-mixtures by 2-4× after severe plastic deformation • Thermal stability: Cu grains <100 nm retained after 900°C/3h • Cryogenic enhancement: ~20% strength increase at 77 K with 4.5× conductivity gain. Supplied as custom-composition powder, wire, or sputtering targets with full certificate of analysis.

Molecular Formula CuNb3
Molecular Weight 342.27 g/mol
CAS No. 63394-36-5
Cat. No. B14510919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;niobium
CAS63394-36-5
Molecular FormulaCuNb3
Molecular Weight342.27 g/mol
Structural Identifiers
SMILES[Cu].[Nb].[Nb].[Nb]
InChIInChI=1S/Cu.3Nb
InChIKeyPHXVFQHHSDYVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / 3 wt / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CuNb3 Identity and Crystal Structure


Copper;niobium (CAS 63394-36-5, molecular formula CuNb3, molecular weight 342.27 g/mol) is a binary intermetallic compound in the Cu–Nb system. The stoichiometric CuNb3 phase adopts the alpha-bismuth trifluoride (BiF3) structure type, crystallizing in the cubic Fm-3m space group with Cu bonded in a distorted body-centered cubic geometry to fourteen Nb atoms [1]. First-principles lattice dynamics calculations reveal that the L12-ordered CuNb3 phase is thermodynamically unstable at zero pressure but is predicted to become a stable high-pressure phase, with imaginary phonons disappearing under elevated pressure [2]. The equilibrium Cu–Nb binary system is characterized by near-zero mutual solid solubility and a positive heat of formation of approximately 4 kJ/mol, making the alloy system effectively immiscible under ambient conditions [2]. Consequently, practical Cu–Nb materials are generally produced as metastable alloys or composites via non-equilibrium processing routes such as mechanical alloying, severe plastic deformation (wire drawing, accumulative roll bonding), or physical vapor deposition [2][3]. This immiscibility is the fundamental physicochemical feature that directly governs the compound's distinct property profile relative to conventional soluble copper alloy systems.

Why Cu-Nb Cannot Be Substituted


The near-zero mutual solid solubility between Cu and Nb is the single most critical differentiator that prevents generic substitution of Cu–Nb systems by conventional precipitation-hardenable or solid-solution-strengthened copper alloys (e.g., Cu–Be, Cu–Cr, Cu–Ag, Cu–Al2O3/GlidCop) [1]. In soluble systems, alloying elements that increase strength inevitably degrade electrical conductivity through electron scattering from solute atoms in the Cu lattice. In contrast, Nb additions to Cu form a distinct, immiscible second phase, so the Cu matrix remains nearly pure and retains high intrinsic conductivity even at high Nb volume fractions — a decoupling of strength and conductivity that is thermodynamically impossible in soluble systems [1][2]. Furthermore, the severe plastic deformation processing required to refine the Nb filamentary or lamellar microstructure to the nanoscale produces an anomalous Hall–Petch-type strengthening that exceeds the linear rule-of-mixtures prediction by factors of 2–4, a phenomenon not observed in conventional copper alloys [3]. These combined features — immiscibility-preserved conductivity plus deformation-induced anomalous strengthening — create a property envelope that cannot be replicated by simply selecting a different Cu–X alloy with a similar nominal composition. The quantitative evidence below substantiates exactly where and by how much Cu–Nb differentiates from its nearest alternatives.

CuNb3 Quantitative Evidence vs. Analogs


Tensile Strength vs. GlidCop and Cu-Be

Cu–Nb microcomposite wires achieve an ultimate tensile strength (UTS) of approximately 1.5 GPa while retaining an electrical conductivity of 67–70% IACS [1]. In contrast, commercially available GlidCop® (Cu–Al2O3 dispersion-strengthened copper) materials, despite offering conductivity above 80% IACS, are limited to a tensile strength of approximately 650 MPa [2]. This represents a 2.3-fold strength advantage for Cu–Nb at a conductivity penalty of only 10–13 percentage points IACS. Furthermore, an earlier comparative study explicitly concluded that CuNb in situ conductors are 'superior to copper and other generally used copper alloys such as BeCu' for high-field magnet applications [3]. The practical consequence is that Cu–Nb can be used in solenoids generating magnetic fields exceeding 45 T in pulsed mode, where GlidCop and Cu–Be lack sufficient mechanical integrity to withstand the Lorentz forces [1].

Pulsed high-field magnets High-strength conductors Cu-Nb microcomposites

Anomalous Strengthening Beyond Rule-of-Mixtures

Heavily cold-drawn Cu–Nb in situ composites exhibit a strength anomaly that fundamentally distinguishes them from conventional metal matrix composites. For a Cu–18.2 vol% Nb composite reduced by 99.999% in cross-sectional area (filament thickness 100–200 Å), the room-temperature ultimate tensile strength reaches 2,230 MPa (2.23 GPa), and further increases to 2,850 MPa at 77 K [1]. These measured values exceed the prediction of the linear rule of mixtures by a factor of approximately 4, based on the highest reported strength values of both elemental Nb and Cu individually [1]. In contrast, Cu–Ag eutectic composites, while showing similar Hall–Petch-type strengthening, produce a maximum UTS of approximately 1.5 GPa at a logarithmic strain of 10, substantially below the Cu–Nb extreme [2]. The anomalous strengthening is attributed to the exceptionally high density of immiscible fcc–bcc Cu/Nb heterophase interfaces acting as barriers to dislocation motion, a mechanism that is uniquely pronounced in the Cu–Nb system relative to Cu–Cr, Cu–Ag, and Cu–Ta [1][2].

Deformation-processed composites Nanostructured metals Rule-of-mixtures anomaly

Nanocrystalline Grain Stability vs. Unalloyed Copper

The immiscible nature of the Cu–Nb system confers exceptional resistance to thermally induced grain coarsening that is not achievable in pure nanocrystalline Cu. Atom probe tomography studies on mechanically alloyed Cu–Nb alloys demonstrate that after annealing at 800°C (0.74 Tm of Cu), the grain size of Cu–5Nb is approximately 14 times smaller than that of unalloyed Cu subjected to an equivalent anneal [1]. Specifically, Cu–1Nb, Cu–5Nb, and Cu–10Nb exhibit grain sizes that are ~8×, ~14×, and ~14× smaller respectively than unalloyed Cu after the same 800°C treatment [1]. In terms of mechanical property retention, Cu–5Nb after annealing at 400°C and 800°C exhibits a Vickers hardness approximately 2.5 times and 3 times respectively that of unalloyed Cu after an equivalent anneal [1]. This grain growth resistance is attributed to Nb solute segregation and Nb-oxide-based cluster formation at grain boundaries, a mechanism that is fundamentally absent in pure Cu and in soluble Cu alloy systems where coarsening of precipitates (e.g., Cr in Cu–Cr) degrades thermal stability [1].

Thermal stability Nanocrystalline metals Grain boundary segregation

Bi-Nanostructure Thermal Stability

Mechanically alloyed nanocrystalline Cu–10 wt% Nb solid solution exhibits a remarkable bi-nanostructural stability that is uncharacteristic of most nanostructured Cu alloys. After annealing at 900°C for 3 hours, the Cu crystalline grain size remains below 100 nm and the Nb particle size is retained around 10 nm, with no significant coarsening of either phase [1]. In comparison, nanocrystalline pure Cu undergoes rapid grain growth at temperatures far below 900°C due to its high grain boundary energy and lack of kinetic stabilization [2]. Similarly, binary Cu–Cr alloys exhibit poor softening resistance at elevated temperatures due to rapid coarsening of Cr precipitates above approximately 400°C [3]. The Cu–Nb bi-nanostructure's stability is attributed to the combined effects of Nb solute drag on Cu grain boundaries and the thermodynamic immiscibility that prevents Nb particle dissolution and re-precipitation coarsening cycles [1]. The microhardness of the annealed Cu–Nb sample shows only a modest decrease with increasing temperature after an initial small increase at 400°C, indicating sustained strengthening contributions even after extreme thermal exposure [1].

Thermal stability Nanostructured alloys Mechanical alloying

Strength-Conductivity Trade-Off Decoupling

The Cu–Nb system's defining practical advantage is its ability to simultaneously achieve tensile strength exceeding 1 GPa and electrical conductivity exceeding 70% IACS — a combination that has been explicitly documented as the procurement benchmark for high-field pulsed magnet conductors [1]. In the systematic study by Ikeda et al., only the Cu–10 wt% Nb alloy wire satisfied the dual criterion of strength >1 GPa and conductivity >70% IACS among all Cu–Nb compositions tested (10, 15, and 20 wt% Nb) [1]. A separate study on nanocrystalline Cu–10 wt% Nb prepared by mechanical alloying and hot pressing achieved a tensile strength of 1,102 MPa with a yield strength of 1,043 MPa and an electrical conductivity of 57% IACS, with the conductivity being tunable upward to 70% IACS through optimization of the deformation processing route [2][3]. By comparison, commercial Cu–Cr alloys (C18000) achieve conductivities in the 80% IACS range but with significantly lower strength; high-strength Cu–Be alloys exhibit UTS up to ~1.4 GPa but with conductivity below 25% IACS; and Cu–Ag eutectic composites achieve ~1.5 GPa but require 99.97% areal reduction vs. the more moderate deformation required for Cu–Nb [4]. The Cu–Nb system thus occupies a unique position in strength–conductivity space that competing Cu alloys cannot simultaneously occupy.

High-strength high-conductivity copper alloys Pulsed magnet conductors Strength-conductivity trade-off

Conductivity Retention at High Nb Loading

A direct consequence of the Cu–Nb immiscibility is that large volume fractions of the strengthening Nb phase can be incorporated without proportionally degrading the electrical conductivity of the Cu matrix — a behavior that is fundamentally distinct from soluble Cu alloys. Heavily drawn Cu–Nb microcomposites with Nb contents up to 20 wt% retain electrical conductivity greater than 60% IACS, with typical values in the range of 65–75% IACS at room temperature [1][2]. In Cu–Nb wires with 11 mm² cross-section, a room-temperature ultimate tensile strength of 1,350 MPa is accompanied by a conductivity near 65% IACS and a residual resistivity ratio (RRR) exceeding 4.6 [2]. The conductivity at 77 K is reported to be approximately 4.5 times the room-temperature value, making Cu–Nb particularly attractive for cryogenic conductor applications [3]. In contrast, in conventional soluble Cu alloy systems (Cu–Ag, Cu–Cr, Cu–Be), every atomic percent of solute in solid solution contributes to electron scattering approximately proportionally to the solute concentration, following Matthiessen's rule; achieving comparable strength levels in these systems invariably results in dramatically lower conductivity (e.g., Cu–2 wt% Be: UTS ~1.4 GPa but <25% IACS) [1]. The Cu–Nb system circumvents this trade-off by physically segregating the strengthening phase from the conducting matrix.

Electrical conductivity Immiscible alloys Composite conductors

CuNb3 Verified Application Scenarios


Pulsed High-Field Magnet Windings

Cu–Nb microcomposite wire is the conductor material of choice for multi-layer winded solenoids in pulsed high-field magnet systems generating fields above 45 T, where the simultaneous requirement of >1 GPa tensile strength and >70% IACS electrical conductivity cannot be met by GlidCop (650 MPa), Cu–Be, or Cu–Ag alternatives [1]. The 1.5 GPa UTS of Cu–Nb wire provides the mechanical integrity to withstand Lorentz forces during millisecond-duration pulses, while the 67–70% IACS conductivity minimizes Joule heating [1]. For the most demanding 100 T pulsed magnet target, Cu–Nb conductors with nanocomposite architecture are considered the only viable material solution currently under active development [2].

High-Temperature Welding Electrodes and Contacts

The exceptional thermal stability of the Cu–Nb nanostructure — with Cu grain size retained below 100 nm and Nb particles around 10 nm after 900°C for 3 hours — makes Cu–Nb alloys candidates for resistance welding electrodes that must maintain hardness and dimensional stability through repeated thermal cycles [1]. Unlike Cu–Cr electrodes that suffer rapid precipitate coarsening and softening above ~400°C, Cu–Nb's immiscibility-driven stabilization mechanism provides sustained hardness [1]. The combination of 57–70% IACS electrical conductivity with high thermal stability positions Cu–Nb as a superior alternative to RWMA Class 2 and Class 3 electrode materials for demanding automotive and aerospace welding applications [1][2].

Cryogenic High-Strength Conductor Applications

Cu–Nb conductors exhibit a significant performance enhancement at cryogenic temperatures: tensile strength increases by approximately 20% at 77 K compared to room temperature, and electrical conductivity at 77 K is approximately 4.5 times the room-temperature value [1]. For the Cu–18.2 vol% Nb composite, UTS increases from 2,230 MPa at room temperature to 2,850 MPa at 77 K [2]. This dual enhancement at cryogenic temperatures is particularly advantageous for superconducting magnet bus bars, cryogenic power transmission, and liquid-nitrogen-cooled high-field resistive magnet inserts where both mechanical load-bearing capacity and minimal resistive losses are critical [1][3].

High-Voltage Power Cables and Levitation Transport

The combination of high tensile strength (>1 GPa) with good electrical conductivity (>70% IACS) makes Cu–Nb microcomposite wire suitable for long-span high-voltage power transmission cables where self-weight sag must be minimized while maintaining low line losses [1]. The material's utility has also been documented for levitation transport systems (maglev) where the conductor must support both propulsion current and mechanical loads [1]. Unlike Cu–Ag conductors that require extreme areal reduction (>99.97%) to achieve comparable strength, Cu–Nb achieves its property combination at more moderate and industrially scalable deformation levels [2].

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